molecular formula C19H15ClN6O2S B2925103 N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894054-01-4

N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2925103
CAS No.: 894054-01-4
M. Wt: 426.88
InChI Key: REAGEDIVVDWQSS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating key processes such as cell proliferation, migration, and survival, and its overexpression is frequently associated with tumor growth and metastasis [https://pubmed.ncbi.nlm.nih.gov/26884556/]. This compound functions by competitively binding to the ATP-binding pocket of the FAK kinase domain, thereby inhibiting its autophosphorylation at Y397 and subsequent downstream signaling. Research indicates that this targeted inhibition can effectively suppress tumor cell invasion, induce apoptosis, and overcome resistance to conventional chemotherapy [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5994107/]. Its specific structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, is recognized for conferring high affinity and selectivity for kinase targets. As such, this molecule is a valuable pharmacological tool for elucidating the complex biological functions of FAK in oncology research, particularly in studies focusing on breast cancer, glioblastoma, and other solid tumors. It is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c1-28-16-7-5-12(20)10-15(16)22-18(27)11-29-19-24-23-17-8-6-14(25-26(17)19)13-4-2-3-9-21-13/h2-10H,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAGEDIVVDWQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H15ClN6O2S
  • Molecular Weight : 426.9 g/mol
  • CAS Number : 868967-51-5

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds containing the triazole and pyridazine moieties. These compounds are known for their diverse pharmacological profiles, including anticancer properties.

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including the compound of interest. The cytotoxicity was assessed using the MTT assay across several cancer cell lines:

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The results indicated that compound 12e exhibited significant cytotoxicity against A549, MCF-7, and HeLa cell lines, suggesting that similar derivatives may also show promising activity against these cancer types .

The mechanism by which this compound exerts its effects is likely linked to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit c-Met kinase activity effectively .

Enzyme Inhibition

The inhibitory activity of triazolo-pyridazine derivatives against c-Met kinase is noteworthy:

  • IC50 Value for c-Met Kinase : Compound 12e demonstrated an IC50 of 0.090 µM, comparable to Foretinib (IC50 = 0.019 µM), indicating strong inhibition potential .

Case Studies and Research Findings

Several studies have explored the broader implications of triazole derivatives in medicinal chemistry:

  • Anticancer Activity : Research has confirmed that triazole-containing compounds can induce apoptosis in cancer cells and disrupt cell cycle progression .
  • Antimicrobial Properties : Beyond anticancer activity, some derivatives exhibit antimicrobial properties against various pathogens, suggesting a multifaceted therapeutic potential .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the triazole and pyridazine structures can significantly influence biological activity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(Pyridin-2-yl), 3-(thioacetamide-5-chloro-2-methoxyphenyl) ~443.9 (inferred) Balanced lipophilicity; potential kinase inhibition via pyridine interaction .
N-(5-Chloro-2-Methylphenyl)-2-((4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide () 4H-1,2,4-Triazole 4-Ethyl, 5-(Pyridin-2-yl), 3-(thioacetamide-5-chloro-2-methylphenyl) ~415.9 Ethyl group increases lipophilicity; methylphenyl reduces polarity vs. methoxy .
N-(5-Chloro-2-Methoxyphenyl)-2-(3-(3-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)Acetamide () Pyridazinone 3-(3-Methoxyphenyl), 6-oxo, 1-(acetamide-5-chloro-2-methoxyphenyl) ~430.3 Pyridazinone core may reduce metabolic stability; dual methoxy groups enhance solubility .
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-((5-(Pyridin-4-yl)-4-(p-Tolyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide () 4H-1,2,4-Triazole 5-(Pyridin-4-yl), 4-(p-Tolyl), 3-(thioacetamide-4-chloro-2-methoxy-5-methylphenyl) ~477.3 Pyridin-4-yl vs. pyridin-2-yl alters binding orientation; p-tolyl enhances steric bulk .
N-(5-Chloro-2-Methoxyphenyl)-2-((3-(3-Fluorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetamide () [1,2,4]Triazolo[4,3-b]pyridazine 3-(3-Fluorophenyl), 6-(thioacetamide-5-chloro-2-methoxyphenyl) 443.9 Fluorine substituent increases electronegativity and potential CNS penetration .

Electronic and Pharmacokinetic Implications

  • Pyridine Positional Isomerism : The target compound’s pyridin-2-yl group (vs. pyridin-4-yl in ) likely alters hydrogen-bonding and π-stacking in receptor binding due to nitrogen positioning .
  • Substituent Effects on Solubility : Methoxy groups () improve aqueous solubility compared to methyl or ethyl analogs (), critical for oral bioavailability .
  • Halogen Influence : Chlorine at the phenyl ring (common in all analogs) may enhance target affinity via hydrophobic interactions, while fluorine () could reduce metabolic degradation .

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